

# Gallium Nitride quantum well confinement effects on excitons

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An In-depth Technical Guide to Quantum Confinement Effects on Excitons in **Gallium Nitride** Quantum Wells

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Gallium Nitride** (GaN) based quantum wells (QWs) are fundamental structures in modern optoelectronic devices, including high-brightness light-emitting diodes (LEDs) and laser diodes operating in the green-to-ultraviolet spectral range. The performance of these devices is intrinsically linked to the behavior of excitons—bound states of an electron and a hole—within the quantum wells. The confinement of these excitons in the nanoscale dimensions of the QW leads to significant modifications of their properties compared to bulk GaN. This guide provides a comprehensive overview of the quantum confinement effects on excitons in GaN QWs, with a focus on the underlying physics, experimental observations, and characterization methodologies.

## The Physics of Exciton Confinement in GaN Quantum Wells

When the dimensions of a semiconductor are reduced to the order of the exciton Bohr radius, the charge carriers (electrons and holes) are spatially confined, leading to the quantization of their energy levels. In a GaN QW, this confinement occurs in the growth direction, while the

carriers are free to move in the plane of the well. The Bohr exciton radius in GaN is approximately 11 nm.<sup>[1]</sup> Therefore, for QWs with thicknesses less than this value, significant quantum confinement effects are expected.<sup>[1]</sup>

The primary consequences of quantum confinement on excitons in GaN QWs are:

- **Increased Exciton Binding Energy:** The spatial confinement forces the electron and hole closer together, increasing the Coulombic attraction between them. This results in a higher exciton binding energy compared to bulk GaN.<sup>[2][3]</sup> This enhanced stability is crucial for efficient excitonic recombination, even at room temperature.<sup>[3]</sup>
- **Blue Shift of Emission Energy:** The confinement of electrons and holes to higher energy levels within the quantum well leads to an increase in the effective bandgap. Consequently, the energy of the excitonic transition, and thus the emitted light, is shifted to higher energies (a "blue shift") compared to the bandgap of bulk GaN.<sup>[4]</sup>
- **Modification of Exciton Wavefunction:** The confinement potential alters the shape and extent of the exciton wavefunction, which in turn influences its overlap and radiative recombination rate.

## The Quantum Confined Stark Effect (QCSE)

In wurtzite GaN grown along the polar c-axis, strong spontaneous and piezoelectric polarization fields exist at the heterointerfaces of the QW.<sup>[5][6]</sup> These fields create a large internal electric field across the quantum well, leading to the Quantum Confined Stark Effect (QCSE). The QCSE has a profound impact on the properties of excitons:

- **Red Shift of Emission Energy:** The internal electric field tilts the energy bands of the quantum well, reducing the energy difference between the electron and hole ground states. This counteracts the blue shift from quantum confinement and results in a net red shift of the emission energy.<sup>[5][7]</sup>
- **Spatial Separation of Electron and Hole Wavefunctions:** The electric field pulls the electron and hole to opposite sides of the quantum well, reducing the overlap of their wavefunctions.<sup>[6]</sup> This leads to a decrease in the radiative recombination probability and an increase in the exciton lifetime.

- **Reduction of Exciton Binding Energy:** The spatial separation of the electron and hole weakens their Coulombic attraction, which can lead to a reduction in the exciton binding energy, particularly in wider quantum wells where the separation is more pronounced.[2]

The magnitude of the QCSE is dependent on the well width and the strain in the heterostructure.[2][6] Several strategies are employed to mitigate the negative effects of the QCSE, including the use of non-polar or semi-polar GaN substrates, doping of the barriers, and the growth of thin quantum wells to limit the spatial separation of carriers.[5][6]

## Exciton Dynamics and Recombination

The lifetime of excitons in GaN QWs is determined by both radiative and non-radiative recombination processes. Time-resolved photoluminescence (TRPL) is a key technique for studying these dynamics.[8][9]

- **Radiative Recombination:** This is the process where an electron and hole recombine to emit a photon. The radiative lifetime is influenced by the exciton wavefunction overlap, which is affected by both quantum confinement and the QCSE.
- **Non-radiative Recombination:** These processes, which do not produce light, are often dominant in GaN-based materials due to the high density of defects and impurities.[8][9] These defects can act as trapping centers for excitons or individual carriers, leading to a reduction in the overall quantum efficiency. The decay of the exciton population is often governed by these non-radiative pathways.[8]

Studies have shown that at low temperatures, exciton recombination can be efficient, but as the temperature increases, non-radiative processes become more significant, leading to a decrease in photoluminescence intensity and a shorter decay time.[8][10]

## Data Presentation

The following tables summarize key quantitative data on the properties of excitons in GaN-based quantum wells, compiled from various research articles.

Table 1: Exciton Binding Energies in GaN Quantum Wells

Quantum Well System	Well Width (nm)	Barrier Al Content (%)	Exciton Binding Energy (meV)	Reference
GaN/AlGaN	Variable	5	Increases with decreasing well width	<a href="#">[2]</a>
GaN/AlGaN	Variable	9	Increases with decreasing well width	<a href="#">[2]</a>
GaN/AlGaN	Ultrathin	Low	60	
GaInN/GaN	~1.5 (half bulk exciton Bohr radius)	N/A	~70	<a href="#">[3]</a>

Table 2: Exciton Lifetimes in GaN Quantum Wells

Quantum Well System	Temperature (K)	PL Decay Time (ps)	Dominant Recombination Process	Reference
MOCVD GaN Epilayer	10 - 320	Varies with sample	Non-radiative	[8][9]
GaN/Ga <sub>0.93</sub> Al <sub>0.07</sub> N	8	~330	Carrier Localization	[11]
GaInN/GaN	Low Temperature	up to 600	Radiative (localized excitons)	[3]
GaInN/GaN	Room Temperature	~75	Non-radiative	[3]
GaN/AlN (1 ML)	Low Temperature	~40,000 (dark exciton)	Radiative	[12][13]
GaN/AlN (1 ML)	> 120 K	60 - 140 (bright exciton)	Radiative	[12][13]

## Experimental Protocols

### Metal-Organic Chemical Vapor Deposition (MOCVD) of GaN/AlGaN Quantum Wells

MOCVD is a common technique for the epitaxial growth of high-quality GaN-based heterostructures.[14][15]

- **Substrate Preparation:** A c-plane sapphire (Al<sub>2</sub>O<sub>3</sub>) substrate is typically used. It is first cleaned and then heated to a high temperature in the MOCVD reactor to desorb any surface contaminants.
- **Nucleation Layer Growth:** A low-temperature AlN or GaN nucleation layer (e.g., 100 nm AlN at 1150 °C) is grown directly on the sapphire substrate to facilitate the subsequent growth of high-quality GaN.

- **GaN Buffer Layer Growth:** A thick (~1-3  $\mu\text{m}$ ) high-quality GaN buffer layer is grown at a higher temperature (e.g., 1000-1100  $^{\circ}\text{C}$ ) to reduce the density of threading dislocations.[2]
- **Quantum Well and Barrier Growth:** The GaN quantum well and AlGaN barrier layers are grown by precisely controlling the flow of the precursor gases.
  - **Precursors:** Trimethylgallium (TMGa) for Ga, trimethylaluminum (TMAI) for Al, and ammonia ( $\text{NH}_3$ ) for N are used.[15]
  - **Carrier Gas:** Hydrogen ( $\text{H}_2$ ) is typically used as the carrier gas.
  - **Growth Temperature:** The growth temperature for the QW and barrier layers is typically in the range of 750-1150  $^{\circ}\text{C}$ . The temperature can influence the incorporation of indium in InGaN QWs.[14]
  - **Layer Thickness Control:** The thickness of the quantum well and barrier layers is controlled by the growth time and the flow rates of the precursors.
- **Capping Layer:** A final GaN or AlGaN capping layer is grown to protect the quantum well structure.
- **Cool-down:** The reactor is cooled down in a controlled manner to prevent thermal stress and cracking of the epitaxial layers.

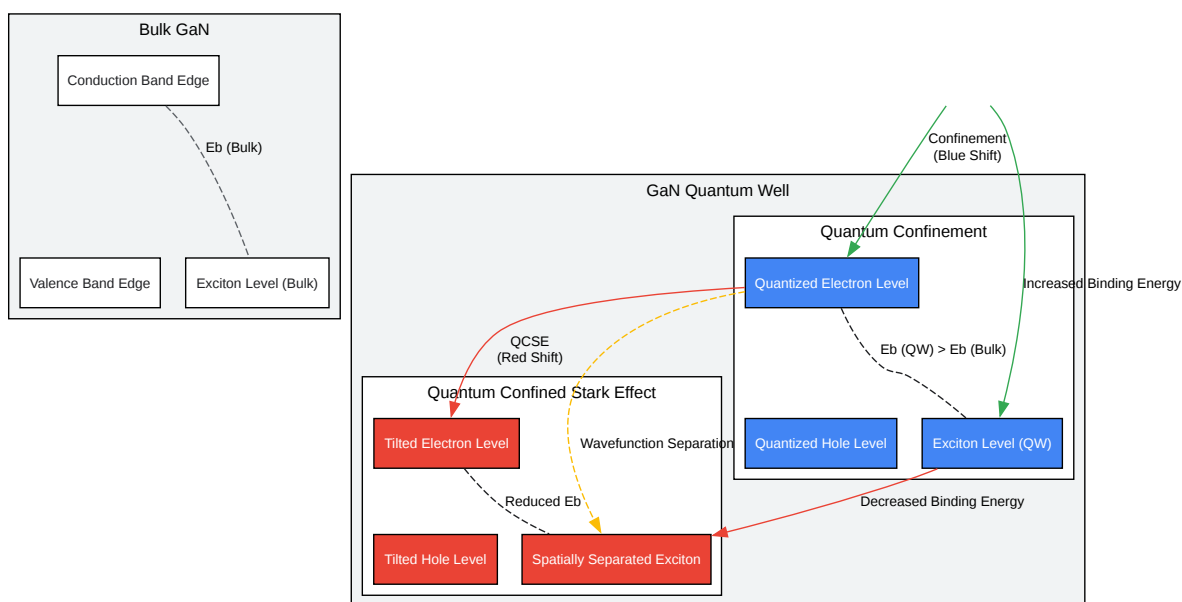
## Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy

PL and TRPL are powerful non-destructive optical techniques used to characterize the electronic and optical properties of GaN quantum wells.[10][16]

- **Excitation:**
  - **PL:** A continuous-wave (CW) laser with a photon energy greater than the bandgap of the material is used as the excitation source (e.g., a HeCd laser at 325 nm).[16]
  - **TRPL:** A pulsed laser with a short pulse duration (picosecond or femtosecond) is used for excitation (e.g., a frequency-tripled Ti:sapphire laser or a pulsed nitrogen laser).[4][8][16]

- **Sample Environment:** The sample is typically mounted in a cryostat to allow for temperature-dependent measurements, ranging from cryogenic temperatures (e.g., 10 K) to room temperature and above.<sup>[8][10]</sup>
- **Luminescence Collection and Analysis:**
  - The light emitted from the sample (photoluminescence) is collected by lenses and focused into a monochromator.
  - The monochromator disperses the light into its constituent wavelengths.
  - **PL:** A photodetector, such as a photomultiplier tube (PMT), measures the intensity of the light at each wavelength, generating a PL spectrum.<sup>[16]</sup>
  - **TRPL:** A fast photodetector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system, is used to measure the decay of the luminescence intensity over time at a specific wavelength.<sup>[8][10]</sup> This provides information on the exciton lifetime.
- **Data Interpretation:**
  - The peak energy in the PL spectrum corresponds to the excitonic transition energy.
  - The width of the PL peak (Full Width at Half Maximum, FWHM) provides information about the material quality and homogeneity.
  - The TRPL decay curve is analyzed to extract the exciton lifetime, which can be used to distinguish between radiative and non-radiative recombination mechanisms.

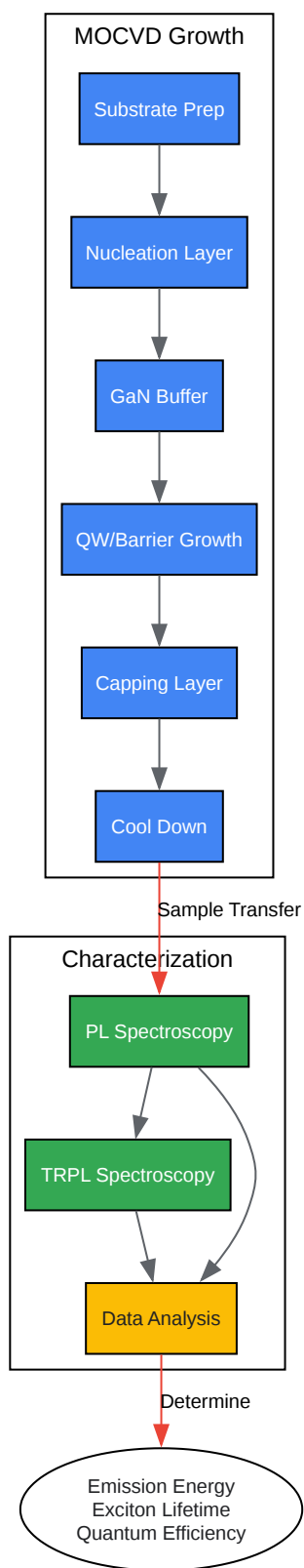
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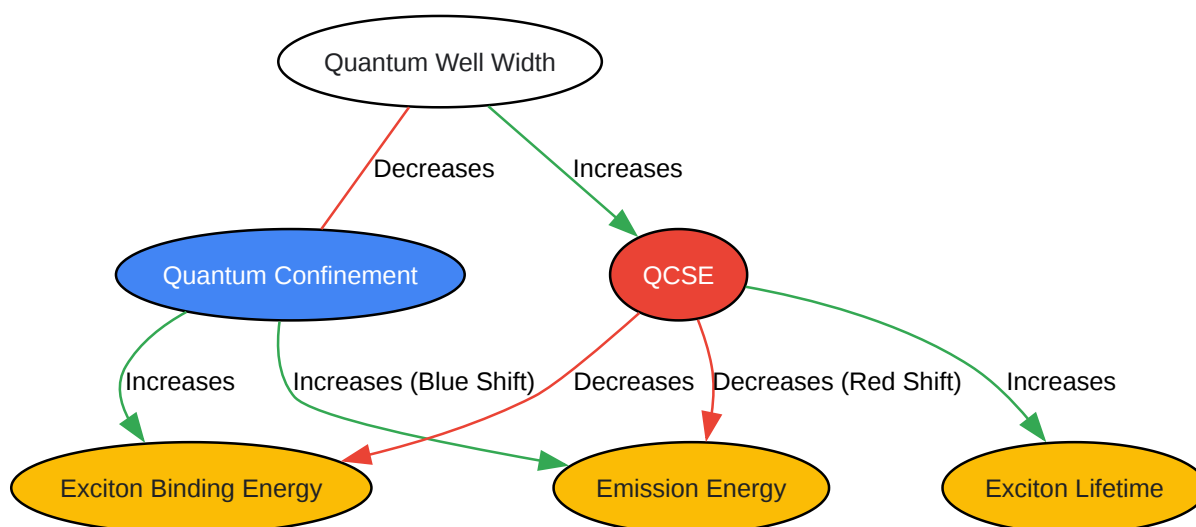
Caption: Effects of confinement and QCSE on exciton energy levels in a GaN QW.





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Caption: Experimental workflow for GaN QW growth and optical characterization.



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Caption: Logical relationships between QW width and key exciton parameters.

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